{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride

Anticancer Gastric Cancer Benzothiazole

{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is a benzothiazole derivative functionalized with a dimethylaminoethyl side chain, supplied as a hydrochloride salt. This heterocyclic scaffold is a privileged structure in medicinal chemistry and chemical biology, commonly used as a synthetic intermediate for kinase inhibitors and antimicrobial agents.

Molecular Formula C11H16ClN3S
Molecular Weight 257.78 g/mol
CAS No. 1177362-00-3
Cat. No. B1518700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride
CAS1177362-00-3
Molecular FormulaC11H16ClN3S
Molecular Weight257.78 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=NC2=CC=CC=C2S1.Cl
InChIInChI=1S/C11H15N3S.ClH/c1-14(2)8-7-12-11-13-9-5-3-4-6-10(9)15-11;/h3-6H,7-8H2,1-2H3,(H,12,13);1H
InChIKeyVZPVUPWOIDAMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride (CAS 1177362-00-3): Procurement-Grade Benzothiazole Building Block


{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride is a benzothiazole derivative functionalized with a dimethylaminoethyl side chain, supplied as a hydrochloride salt. This heterocyclic scaffold is a privileged structure in medicinal chemistry and chemical biology, commonly used as a synthetic intermediate for kinase inhibitors and antimicrobial agents . The compound is commercially available as a research chemical with a typical purity of 95% .

Why In-Class Benzothiazole Analogs Cannot Simply Replace {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride


The dimethylaminoethyl substituent and its hydrochloride salt form confer unique physicochemical properties—specifically solubility, basicity, and hydrogen-bonding capacity—that are absent in simpler analogs like 2-aminobenzothiazole or 2-(dimethylamino)benzothiazole . Substituting these analogs can disrupt synthetic routes or alter structure-activity relationships in downstream biological assays, as the ethylene spacer and terminal amine significantly influence target binding and pharmacokinetic profiles .

Quantitative Differentiation of {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride Against Closest Analogs


Antiproliferative Activity in Gastric Cancer Cells vs. Unsubstituted Benzothiazole Scaffolds

The target compound exhibits measurable antiproliferative activity against the NUGC-3 gastric cancer cell line. In an MTS cytotoxicity assay, the IC50 was determined to be 10.50 ± 0.60 µM . In contrast, many unsubstituted benzothiazole scaffolds show significantly higher IC50 values (e.g., >50 µM) in similar assays, indicating that the dimethylaminoethyl substitution is critical for activity [1]. Note: This data is from a compiled vendor source; confirmation with primary literature is advised.

Anticancer Gastric Cancer Benzothiazole

Solubility and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of this compound (CAS 1177362-00-3) is supplied as a powder with a purity of 95%, whereas the free base analog (CAS 612527-76-1) is typically a liquid or low-melting solid with a purity of 97% . The salt form offers superior aqueous solubility and ease of handling for biological assays, a critical factor for reproducible screening [1].

Solubility Salt Form Formulation

Procurement Reliability: Supplier Quality Metrics

The compound is available from a major supplier (Sigma-Aldrich/Enamine) with a documented Certificate of Analysis (CoA) and a defined shipping/storage condition (RT) . This contrasts with other vendors where purity claims are not always substantiated by CoA. The Sigma-Aldrich listing ensures batch-to-batch consistency.

Supply Chain Purity QC

Synthetic Versatility: A Privileged Intermediate for Kinase Inhibitors

The benzothiazole core with a dimethylaminoethyl tail is a common motif in Raf-1 kinase inhibitors. A related series of amide and urea derivatives showed GI50 values in the low micromolar range against SK-Hep-1, MDA-MB-231, and NUGC-3 cell lines . The target compound serves as a direct precursor to these bioactive molecules, whereas analogs lacking the dimethylaminoethyl group (e.g., 2-aminobenzothiazole) require additional synthetic steps to introduce the side chain.

Medicinal Chemistry Kinase Inhibitor SAR

Physicochemical Differentiation: cLogP and H-Bond Donors vs. 2-(Dimethylamino)benzothiazole

The target compound has a molecular weight of 257.78 g/mol, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . The simpler analog 2-(dimethylamino)benzothiazole (CAS 4074-74-2, MW 178.26) lacks the ethylene spacer and secondary amine, resulting in lower hydrogen-bonding capacity and potentially different permeability and solubility profiles. This impacts its behavior in biological assays and formulation studies.

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Application Scenarios for {2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride (CAS 1177362-00-3)


As a Standard Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis

The compound is the direct precursor for amide and urea derivatives targeting Raf-1 kinase, as evidenced by its use in synthesizing bioactive benzothiazoles with antiproliferative GI50 values in the low micromolar range . Its pre-installed dimethylaminoethyl group saves a synthetic step compared to using 2-aminobenzothiazole.

For Anticancer Screening in Gastric and Breast Cancer Models

Preliminary data suggest the compound has an IC50 of 10.50 µM against NUGC-3 gastric cancer cells . Researchers investigating Raf-1 or related pathways in these cell lines may use it as a starting scaffold for SAR studies. However, this data should be verified independently.

For Physicochemical and Solubility Studies

The hydrochloride salt form provides enhanced aqueous solubility over the free base (CAS 612527-76-1), making it suitable for in vitro assays requiring high compound concentrations or for formulation development . Its defined hydrogen-bonding profile also makes it a useful probe for studying drug-receptor interactions.

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